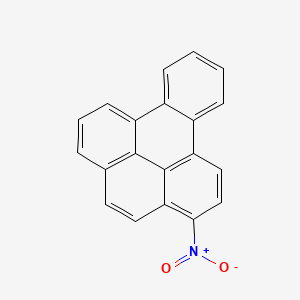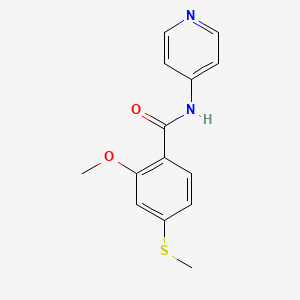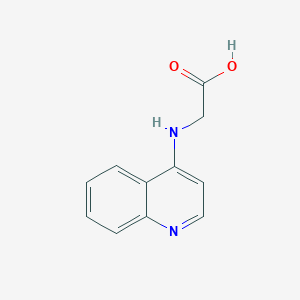
4-Acetoxyaminoquinoline
説明
科学的研究の応用
Carcinogenic Properties and DNA Binding
4-Acetoxyaminoquinoline (Ac-4-HAQ) has been studied for its carcinogenic properties. It is a hydrolysis product of 1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline. In studies, Ac-4-HAQ did not show a covalent binding to DNA in rats, suggesting a different mechanism of carcinogenesis compared to related compounds like 4-nitroquinoline-1-oxide (4-NQO) and 4-hydroxyaminoquinoline-1-oxide (4-HAQO) (Bailleul et al., 1983).
Studies on DNA Adducts
Research has shown that 4-acetoxyaminoquinoline 1-oxide modifies DNA both in vitro and in vivo. The studies identified specific adducts formed with DNA and polynucleotides, providing insights into the mechanism of action of the carcinogen 4-nitroquinoline 1-oxide. These adducts include a C8-guanyl adduct and other guanine and adenine adducts (Galiègue-Zouitina et al., 1985).
Reaction with Purine Nucleosides
The interaction of Ac-4-HAQ with purine nucleosides has been explored, leading to the identification of multiple adducts. This is important for understanding the molecular basis of its carcinogenicity (Bailleul et al., 1981).
Reaction with DNA for Carcinogen Models
Ac-4-HAQ has been used in studies as a model for the ultimate carcinogen of 4-nitroquinoline-1-oxide. It was found to be more reactive than other related compounds, and its interaction with DNA was shown to decrease the DNA's melting temperature, indicating a destabilization of the DNA structure (Galiègue-Zouitina et al., 1983).
Computational Studies for COVID-19 Treatment
A study explored the potential of 4-aminoquinoline metabolites, which include derivatives similar to 4-acetoxyaminoquinoline, as candidates for treating COVID-19. The study used computational methods to assess their efficacy and toxicity (Vaidya & Vyas, 2020).
Quantifying DNA Modifications
Research has developed methods for quantifying adducts like the N-(deoxyguanosin-C8-yl)-4-aminoquinoline-1-oxide on DNA, which are relevant for understanding the extent of DNA modification by compounds like Ac-4-HAQ (Galiègue-Zouitina et al., 1984).
Alzheimer's Disease Treatment
4-Amino-2,3-polymethylenequinoline derivatives, which are structurally related to 4-acetoxyaminoquinoline, have been synthesized and evaluated as potential multifunctional agents for treating Alzheimer's disease. These compounds showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting their therapeutic potential (Makhaeva et al., 2020).
作用機序
特性
IUPAC Name |
2-(quinolin-4-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-13-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVVTNYYIPMEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxyaminoquinoline | |
CAS RN |
32654-59-4 | |
| Record name | 4-Acetoxyaminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



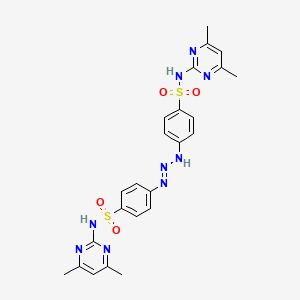
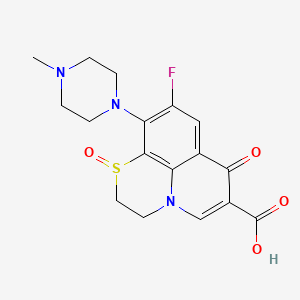
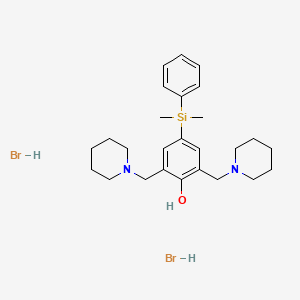

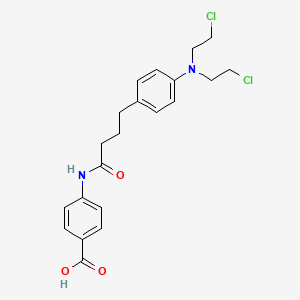
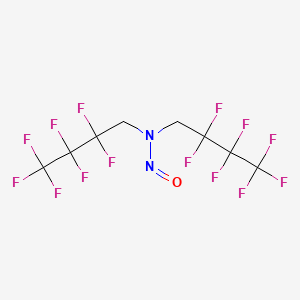
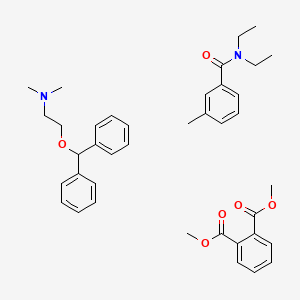
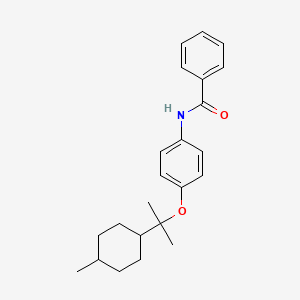
![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)

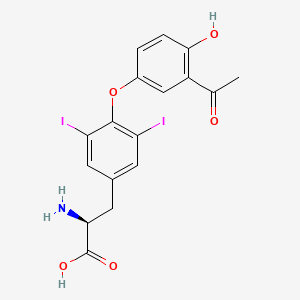
![5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione](/img/structure/B1220980.png)
